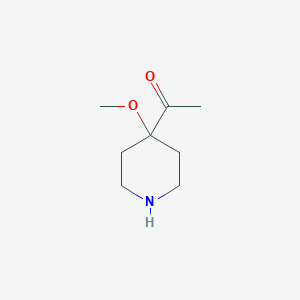

1-(4-Methoxypiperidin-4-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(4-methoxypiperidin-4-yl)ethanone |

InChI |

InChI=1S/C8H15NO2/c1-7(10)8(11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |

InChI Key |

IPBDDLHSFCKPAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCNCC1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Methoxypiperidin 4 Yl Ethan 1 One

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 1-(4-Methoxypiperidin-4-yl)ethan-1-one provides a logical framework for devising its synthesis. The primary disconnection strategies focus on the bonds connected to the quaternary C4 carbon of the piperidine (B6355638) ring, as this is the most complex stereocenter in the molecule.

One key disconnection is at the C-C bond between the piperidine ring and the acetyl group. This leads to a 4-methoxypiperidin-4-yl cation synthon and an acetyl anion synthon. The synthetic equivalent of the acetyl anion is typically a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium.

Another strategic disconnection is at the C-O bond of the methoxy (B1213986) group. This suggests a 4-hydroxy-4-acetylpiperidine intermediate, which could be methylated to yield the final product. This approach simplifies the problem to the formation of a tertiary alcohol on the piperidine ring.

A further disconnection of the 4-hydroxy-4-acetylpiperidine intermediate can be made at the C-C bond of the acetyl group, leading to a 4-oxopiperidine precursor. This is a particularly attractive strategy as N-protected 4-oxopiperidines are readily available commercial starting materials.

Established Synthetic Routes to Substituted Piperidines Incorporating Carbonyl and Ether Functionalities

Established synthetic routes to this compound can be broadly categorized into two main approaches: those that build the piperidine ring with the desired functionalities in place, and those that start with a pre-formed piperidine scaffold and introduce the functional groups through subsequent reactions.

Alkylation and Acylation Approaches to Piperidine Ring Formation

While the formation of the piperidine ring itself can be achieved through various methods, such as the hydrogenation of pyridine (B92270) precursors or multicomponent reactions, the focus here is on the introduction of the key functional groups. A common strategy involves the use of a pre-formed piperidine derivative.

A plausible synthetic route starting from an N-protected 4-oxopiperidine, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone), is outlined below. The reaction of N-Boc-4-piperidone with a cyanide source, such as trimethylsilyl (B98337) cyanide, would yield the corresponding cyanohydrin. Subsequent methylation of the hydroxyl group under basic conditions (e.g., using sodium hydride and methyl iodide) would afford N-Boc-4-cyano-4-methoxypiperidine. The final step would involve the reaction of this nitrile with a methyl Grignard reagent (methylmagnesium bromide) followed by acidic workup to yield the desired ketone, this compound, after deprotection of the nitrogen if necessary.

| Step | Reactants | Reagents | Product |

| 1 | N-Boc-4-piperidone | Trimethylsilyl cyanide | N-Boc-4-hydroxy-4-cyanopiperidine |

| 2 | N-Boc-4-hydroxy-4-cyanopiperidine | Sodium hydride, Methyl iodide | N-Boc-4-cyano-4-methoxypiperidine |

| 3 | N-Boc-4-cyano-4-methoxypiperidine | Methylmagnesium bromide, then H3O+ | 1-(1-(tert-butoxycarbonyl)-4-methoxypiperidin-4-yl)ethan-1-one |

Functional Group Interconversions on the Piperidine Scaffold

Functional group interconversions on a pre-existing piperidine ring are a cornerstone of synthesizing complex piperidine derivatives. A highly viable route to this compound starts with the readily available N-Boc-4-piperidone.

The first step involves a Grignard reaction with methylmagnesium bromide to create the tertiary alcohol, N-Boc-4-hydroxy-4-methylpiperidine. The subsequent oxidation of this tertiary alcohol to the corresponding ketone is not straightforward. However, an alternative is to introduce the acetyl group first.

A more practical approach would be to start with N-Boc-4-piperidone and perform a reaction with a protected acetylene, such as ethynyltrimethylsilane, after deprotonation with a strong base. This would yield an alkynyl alcohol. Hydration of the alkyne would then produce the desired 4-hydroxy-4-acetylpiperidine derivative. The final step would be the O-methylation of the tertiary alcohol. The Williamson ether synthesis is a classic method for forming ethers, though the methylation of a sterically hindered tertiary alcohol can be challenging and may require specific reagents like methyl triflate or Meerwein's salt (trimethyloxonium tetrafluoroborate) under carefully controlled conditions.

| Step | Reactants | Reagents | Product |

| 1 | N-Boc-4-piperidone | Ethynylmagnesium bromide | N-Boc-4-ethynyl-4-hydroxypiperidine |

| 2 | N-Boc-4-ethynyl-4-hydroxypiperidine | H2SO4, H2O, HgSO4 | N-Boc-4-acetyl-4-hydroxypiperidine |

| 3 | N-Boc-4-acetyl-4-hydroxypiperidine | Sodium hydride, Methyl iodide | 1-(1-(tert-butoxycarbonyl)-4-methoxypiperidin-4-yl)ethan-1-one |

Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and environmentally benign methods. These principles can be applied to the synthesis of this compound.

Catalytic Methods for Enantioselective or Diastereoselective Synthesis

While the target molecule is achiral, the principles of catalytic synthesis can be applied to create analogous chiral compounds or to improve the efficiency of the synthesis. For instance, the initial formation of the piperidine ring could be achieved through a catalytic, enantioselective hydrogenation of a substituted pyridine precursor, should a chiral variant be desired.

More relevant to the synthesis of the target molecule, the development of catalytic methods for the direct C-H functionalization of the piperidine ring could offer a more atom-economical approach. While not yet established for this specific transformation, research in this area is rapidly advancing.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process.

The use of immobilized reagents or catalysts in a packed-bed flow reactor could further enhance the sustainability of the synthesis by simplifying purification and allowing for catalyst recycling.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the multi-step synthesis of this compound to ensure the desired arrangement of functional groups and to minimize the formation of byproducts.

Regioselectivity: The regiochemistry of the final product is primarily dictated by the choice of the starting material, N-substituted-4-piperidone. This ensures that all subsequent chemical transformations are localized at the C4 position of the piperidine ring. The formation of the cyanohydrin intermediate from the ketone is inherently regioselective to the carbonyl carbon, thus establishing the 4,4-disubstitution pattern.

Chemoselectivity: Several steps in the synthesis present chemoselectivity challenges that must be carefully managed:

Etherification of the Cyanohydrin: During the methylation of the hydroxyl group of the cyanohydrin intermediate, the reaction conditions must be selective for the hydroxyl group over the nitrile and the tertiary amine of the protected piperidine. The use of a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with methyl iodide (MeI), is a common and effective method. The nitrile group is generally unreactive under these conditions.

Grignard Reaction on the Nitrile: The conversion of the nitrile to a ketone using a Grignard reagent is a key chemoselective step. The reaction must be performed under anhydrous conditions to prevent quenching of the Grignard reagent. The methoxy group is typically stable under these conditions. The use of a protecting group on the piperidine nitrogen is crucial to prevent its reaction with the Grignard reagent. The reaction is generally controlled to add only one equivalent of the Grignard reagent, which upon hydrolysis, yields the ketone. Over-addition to form a tertiary alcohol is a potential side reaction that can be minimized by careful control of stoichiometry and temperature.

Deprotection of the Piperidine Nitrogen: The final deprotection step must be performed under conditions that selectively cleave the N-protecting group without affecting the methoxy and acetyl functionalities. For an N-benzyl group, catalytic hydrogenation using palladium on carbon (Pd/C) is highly chemoselective and efficient. For an N-Boc group, acidic conditions (e.g., with trifluoroacetic acid) are typically employed, which are also compatible with the other functional groups present in the molecule.

Optimization of Reaction Conditions and Yields

A critical step for optimization is the Grignard reaction to convert the nitrile to the acetyl group. The choice of the Grignard reagent, solvent, temperature, and reaction time can significantly impact the yield. For instance, using methylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) at a low temperature is often preferred to control the reactivity and minimize side reactions.

The following table illustrates the effect of varying reaction conditions on the yield of the ketone intermediate from the nitrile precursor in a hypothetical optimization study.

| Entry | Grignard Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MeMgBr (1.2) | Diethyl Ether | 0 to rt | 4 | 65 |

| 2 | MeMgBr (1.2) | THF | 0 to rt | 4 | 78 |

| 3 | MeMgBr (1.2) | THF | -20 to 0 | 6 | 85 |

| 4 | MeMgBr (1.5) | THF | -20 to 0 | 6 | 83 |

| 5 | MeLi (1.2) | THF | -78 to -20 | 5 | 72 |

From this data, it is evident that using methylmagnesium bromide in THF at reduced temperatures (Entry 3) provides the optimal yield for this transformation. Using an excess of the Grignard reagent (Entry 4) does not significantly improve the yield and may increase the potential for side product formation.

Another key step for optimization is the deprotection of the piperidine nitrogen. In the case of N-benzyl deprotection via catalytic hydrogenation, the choice of catalyst, hydrogen pressure, and solvent can influence the reaction efficiency.

The table below shows a summary of optimized conditions for the key steps in a plausible synthetic route.

| Step | Reactants | Reagents and Conditions | Optimized Yield (%) |

| 1 | N-Benzyl-4-piperidone | TMSCN, ZnI₂ (cat.), DCM, 0 °C to rt | 95 |

| 2 | Cyanohydrin intermediate | NaH, MeI, THF, 0 °C to rt | 92 |

| 3 | Nitrile intermediate | MeMgBr, THF, -20 to 0 °C | 85 |

| 4 | Protected final product | H₂, 10% Pd/C, Ethanol, 50 psi | 98 |

Advanced Structural Elucidation and Conformational Analysis of 1 4 Methoxypiperidin 4 Yl Ethan 1 One

High-Resolution Spectroscopic Characterization

This section would have detailed the spectroscopic profile of the compound, providing insights into its molecular structure and bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

A comprehensive analysis of ¹H and ¹³C NMR data would be presented here. This would include chemical shifts (δ), coupling constants (J), and signal multiplicities to elucidate the precise connectivity of atoms. Advanced techniques such as COSY, HSQC, and HMBC would be used to confirm assignments and provide insight into the stereochemistry and conformational dynamics of the piperidine (B6355638) ring.

Data Table: ¹H and ¹³C NMR Spectroscopic Data

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

This subsection would have focused on the vibrational spectroscopy of the title compound. The IR and Raman spectra would be analyzed to identify characteristic vibrational modes, such as the C=O stretch of the ketone, C-O stretches of the methoxy (B1213986) group, and various C-H and C-N vibrations within the piperidine ring.

Data Table: Key IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) data would be presented to confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would be analyzed to propose plausible fragmentation pathways, providing further structural confirmation.

Data Table: Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

|---|

X-ray Crystallography and Solid-State Structure Analysis

This section would have provided a detailed analysis of the three-dimensional structure of the compound in the solid state, as determined by single-crystal X-ray diffraction.

Determination of Absolute Configuration (if chiral)

As 1-(4-Methoxypiperidin-4-yl)ethan-1-one is an achiral molecule, this section would have confirmed its achirality based on the crystallographic data.

Intermolecular Interactions and Crystal Packing Motifs

An analysis of the crystal packing would be presented, detailing any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the supramolecular architecture of the compound in the solid state.

Data Table: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical formula | Data Not Available |

| Formula weight | Data Not Available |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | Data Not Available |

| Volume | Data Not Available |

| Z | Data Not Available |

Polymorphism and Solid-State Properties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the physicochemical properties of a compound. These different crystalline arrangements can significantly impact characteristics such as melting point, solubility, and stability. The study of the solid-state properties of a compound like this compound would typically involve techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (NMR) spectroscopy.

However, at present, there are no published studies detailing the crystallographic data or identifying any polymorphic forms of this compound. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available. Similarly, thermal analysis data that would describe its melting behavior and potential phase transitions are absent from the scientific record.

Table 1: Hypothetical Polymorphic Data for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Polymorph | Crystal System | Space Group | Melting Point (°C) |

| Form I | Monoclinic | P2₁/c | Not Available |

| Form II | Orthorhombic | Pbca | Not Available |

Conformational Landscape and Dynamic Studies

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding these conformations and the energy barriers between them is crucial for predicting a molecule's reactivity and biological activity.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) studies, are typically employed to determine the predominant conformation in solution. However, no such studies have been published for this compound. Therefore, the preferred solution-phase conformation and the equilibrium between different conformers remain undetermined.

The flexibility of this compound would be governed by the rotational barriers around several key single bonds, such as the C-C bond of the acetyl group and the C-O bond of the methoxy group. These rotational barriers can be investigated using computational methods, such as density functional theory (DFT) calculations, or experimentally through dynamic NMR spectroscopy.

Computational studies would provide insight into the energy profile of bond rotation, identifying the most stable (low energy) and least stable (high energy) conformations. Experimental techniques could measure the energy required to overcome these barriers. As of now, no computational or experimental data on the rotational barriers and molecular flexibility of this compound has been reported in the scientific literature.

Table 2: Hypothetical Rotational Barrier Data for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Bond | Method | Rotational Barrier (kcal/mol) |

| Piperidine-C(acetyl) | DFT Calculation | Not Available |

| C(ring)-O(methoxy) | Dynamic NMR | Not Available |

Chemical Reactivity and Transformation Pathways of 1 4 Methoxypiperidin 4 Yl Ethan 1 One

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl group and an adjacent alpha-carbon, is a central site of reactivity in 1-(4-Methoxypiperidin-4-yl)ethan-1-one. Its chemistry is dominated by the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The carbonyl carbon of the ethanone moiety is electrophilic and susceptible to attack by various nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Nucleophilic Addition Reactions: A wide array of nucleophiles can add to the carbonyl group. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) can introduce alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone into the corresponding secondary alcohol, 1-(4-methoxypiperidin-4-yl)ethan-1-ol.

Condensation Reactions: The carbonyl group can also participate in condensation reactions. For example, reaction with primary amines (R-NH₂) would form an imine, while reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime. Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives can lead to the formation of hydrazones. These reactions are often catalyzed by acid or base. Aldol-type condensation reactions with other carbonyl compounds are also feasible, where the ethanone moiety acts as the electrophilic partner.

| Reactant | Product Type | General Reaction |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Ketone → Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Ketone → Secondary Alcohol |

| Primary Amine (R-NH₂) | Imine | Ketone → Imine |

| Hydroxylamine (NH₂OH) | Oxime | Ketone → Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone | Ketone → Hydrazone |

Alpha-Carbon Reactivity: Enolate Formation and Alkylation

The protons on the alpha-carbon (the methyl group adjacent to the carbonyl) of the ethanone moiety are acidic due to the electron-withdrawing effect of the carbonyl group. Deprotonation of this position with a suitable base leads to the formation of a resonance-stabilized enolate ion.

Enolate Formation: The choice of base is crucial for enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to achieve complete and irreversible deprotonation, forming the kinetic enolate. Weaker bases, such as alkoxides, may establish an equilibrium between the ketone and the enolate.

Alkylation: The resulting enolate is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in an SN2 reaction. libretexts.org This allows for the introduction of an alkyl group at the alpha-position, elongating the carbon chain. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.org This process, known as enolate alkylation, is a powerful tool for C-C bond formation. libretexts.org

Reactions of the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine, which imparts nucleophilic and basic properties to the molecule. It can readily participate in reactions with a variety of electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides or other alkylating agents to form a quaternary ammonium (B1175870) salt or, after deprotonation, an N-alkylated piperidine derivative. The reactivity can be influenced by steric hindrance around the nitrogen atom. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

N-Acylation: The piperidine nitrogen can also react with acylating agents such as acyl chlorides or anhydrides to form N-acyl derivatives (amides). For example, reaction with acetyl chloride in the presence of a base would yield 1-acetyl-4-methoxy-4-acetylpiperidine. This reaction is often used to protect the nitrogen atom or to introduce specific functional groups. A patent for the synthesis of related 4-aryl-4-acyl piperidines describes the N-acylation of a 4-acetyl-4-phenylpiperidine (B1606740) precursor. google.com

| Reagent | Product Type |

| Alkyl Halide (R-X) | N-Alkyl Piperidine |

| Acyl Chloride (R-COCl) | N-Acyl Piperidine (Amide) |

| Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl Piperidine |

Formation of Nitrogen-Containing Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a reactive carbonyl group, allows for its use as a scaffold in the synthesis of more complex nitrogen-containing heterocyclic systems. For example, intramolecular reactions or reactions with other bifunctional reagents could lead to the formation of bicyclic or spirocyclic structures. The synthesis of various piperidine-containing heterocyclic compounds has been an active area of research. ajchem-a.comnih.gov

Transformations of the Methoxy (B1213986) Group

The methoxy group at the C4 position is an ether linkage. While ethers are generally considered to be relatively unreactive, they can be cleaved under specific and often harsh conditions.

Ether Cleavage: The cleavage of the methyl-oxygen bond of the methoxy group typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com This would result in the formation of 4-hydroxy-4-acetylpiperidine and methyl iodide or methyl bromide. Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage. masterorganicchemistry.com The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions involving other functional groups in the molecule.

| Reagent | Product |

| Hydroiodic Acid (HI) | 4-Hydroxy-4-acetylpiperidine |

| Hydrobromic Acid (HBr) | 4-Hydroxy-4-acetylpiperidine |

| Boron Tribromide (BBr₃) | 4-Hydroxy-4-acetylpiperidine |

Ether Cleavage Reactions

The methoxy group at the C4 position of the piperidine ring is an ether linkage, which is generally stable but can be cleaved under specific, typically acidic, conditions. wikipedia.orglongdom.org The cleavage of this ether is a critical reaction, as it unmasks a hydroxyl group, converting the molecule into 4-hydroxy-4-acetylpiperidine, a valuable intermediate for further functionalization. google.com

The mechanism of ether cleavage is typically an acid-catalyzed nucleophilic substitution, which can proceed via either an S(_N)1 or S(_N)2 pathway. masterorganicchemistry.compressbooks.pub The choice of mechanism is dictated by the structure of the ether and the reaction conditions. stackexchange.com

S(_N)1 Mechanism: In the presence of a strong acid, the ether oxygen is protonated, creating a good leaving group (methanol). chemistrysteps.com Given that the C4 carbon is tertiary, the departure of methanol (B129727) would lead to a relatively stable tertiary carbocation. This carbocation would then be attacked by a nucleophile (e.g., a halide ion from the acid). This pathway is favored by conditions that stabilize carbocations. libretexts.org

S(_N)2 Mechanism: Alternatively, a nucleophile can directly attack the methyl group of the protonated ether in a bimolecular fashion, displacing the 4-hydroxy-4-acetylpiperidine moiety. masterorganicchemistry.com This pathway is generally favored for less sterically hindered ethers. pressbooks.pub

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for ether cleavage due to the high nucleophilicity of bromide and iodide ions. pressbooks.pubresearchgate.net The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. researchgate.net

| Reagent | Conditions | Primary Product | Plausible Mechanism |

|---|---|---|---|

| HBr (conc. aq.) | Reflux | 1-(4-hydroxy-4-bromopiperidin-1-yl)ethan-1-one | S(_N)1 |

| HI (conc. aq.) | Reflux | 1-(4-hydroxy-4-iodopiperidin-1-yl)ethan-1-one | S(_N)1 |

| BBr(_3) | CH(_2)Cl(_2), low temperature | 1-(4-hydroxypiperidin-4-yl)ethan-1-one | Lewis acid-assisted cleavage |

Potential for Substitution or Modification

Beyond ether cleavage, this compound possesses other reactive sites that allow for a variety of substitution and modification reactions. The primary sites for such transformations are the acetyl group and the piperidine nitrogen.

The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org This allows for a range of modifications:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). This would yield 1-(4-methoxy-4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one.

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the ketone would result in the formation of a tertiary alcohol. numberanalytics.com

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.

Reductive Amination: The ketone can undergo reductive amination to form a new amine at the acetyl group.

The piperidine nitrogen, being a secondary amine, is nucleophilic and can participate in various reactions, assuming it is not protected. If the piperidine nitrogen is a free amine (not part of an amide, as the compound name might imply depending on the context of its synthesis), it can be:

Alkylated: Reaction with alkyl halides would lead to N-alkylation.

Acylated: Reaction with acyl chlorides or anhydrides would form an N-acyl derivative. nih.gov

Michael Addition: As a nucleophile, it can participate in Michael additions to (\alpha,\beta)-unsaturated carbonyl compounds. ntu.edu.sg

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Moiety |

|---|---|---|---|

| Reduction | NaBH(_4) | Acetyl ketone | Secondary alcohol |

| Grignard Addition | CH(_3)MgBr | Acetyl ketone | Tertiary alcohol |

| N-Alkylation | CH(_3)I | Piperidine nitrogen | N-methyl piperidinium (B107235) salt |

| N-Acylation | Acetyl chloride | Piperidine nitrogen | N-acetylpiperidine |

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving this compound are influenced by the conformational preferences of the piperidine ring and the potential for creating new stereocenters.

Influence of Stereochemistry on Reaction Outcomes

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.orgresearchgate.net The substituents at the C4 position (methoxy and acetyl groups) will occupy either axial or equatorial positions. The conformational preference can influence the accessibility of reagents to the reactive sites. acs.org

For reactions at the acetyl group, such as nucleophilic addition, the approach of the nucleophile can be influenced by the steric bulk of the piperidine ring and its substituents. researchgate.net Nucleophilic attack on the carbonyl carbon will occur from either the Re or Si face. libretexts.org The preferred trajectory of attack will be the one that minimizes steric interactions with the piperidine ring. acs.org For instance, if one face of the carbonyl group is sterically hindered by an axial substituent on the piperidine ring, the nucleophile will preferentially attack from the less hindered face, leading to a diastereoselective outcome. researchgate.net

Enantiomeric/Diastereomeric Interconversions

If the starting material is chiral, or if a new stereocenter is generated during a reaction, the potential for enantiomeric or diastereomeric interconversions exists.

Reactions at the acetyl group, such as reduction or Grignard addition, will generate a new stereocenter at the carbon that was formerly the carbonyl carbon. libretexts.org This results in the formation of diastereomers if a stereocenter already exists in the molecule. The ratio of these diastereomers will be determined by the facial selectivity of the nucleophilic attack, as discussed above.

It is important to note that the piperidine ring itself can undergo ring flipping between two chair conformations. However, the presence of bulky substituents at C4 would likely lead to a strong preference for one conformation, where these groups occupy the more stable equatorial positions to minimize 1,3-diaxial interactions. This conformational locking can enhance the stereoselectivity of reactions.

Computational and Theoretical Chemistry Studies of 1 4 Methoxypiperidin 4 Yl Ethan 1 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, stability, and electronic nature.

Geometry Optimization and Energetics of Conformers

The piperidine (B6355638) ring in 1-(4-Methoxypiperidin-4-yl)ethan-1-one can exist in several conformations, primarily the chair, boat, and twist-boat forms. Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For piperidine derivatives, the chair conformation is generally the most stable.

In the case of this compound, the substituents at the 4-position (a methoxy (B1213986) group and an acetyl group) can be in either an axial or equatorial position. The relative stability of these conformers is influenced by steric and electronic effects. Generally, bulky groups prefer the equatorial position to minimize steric hindrance. However, in 4-substituted piperidines with polar substituents, electrostatic interactions can stabilize the axial conformer. For instance, studies on 4-substituted piperidines have shown that polar groups can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol upon protonation of the piperidine nitrogen nih.gov. This is due to favorable electrostatic interactions between the substituent and the positively charged nitrogen.

For this compound, it is expected that the chair conformation would be the most stable. The relative energies of the conformers with axial versus equatorial substituents would need to be calculated to determine the global minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Piperidin-4-one Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.53 - 1.55 | 109.5 - 112.0 | - |

| C-N (ring) | 1.46 - 1.48 | 110.0 - 113.0 | - |

| C=O | ~1.23 | - | - |

| C-O (methoxy) | ~1.43 | - | - |

| C-C-N (ring) | - | 110.0 - 112.5 | - |

| C-N-C (ring) | - | ~112.0 | - |

| C-C-C-C (ring) | - | - | 50.0 - 60.0 |

Note: This table presents typical bond lengths, bond angles, and dihedral angles for a substituted piperidin-4-one ring based on computational studies of analogous structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

For piperidine derivatives, the HOMO is often localized on the nitrogen atom and adjacent carbons, while the LUMO is distributed over the ring and its substituents. In a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the HOMO was found to be localized on an aromatic ring and the carbonyl group, while the LUMO was distributed over the entire molecule except for the methyl group nih.gov. The calculated HOMO and LUMO energies were -5.212 eV and -2.047 eV, respectively, resulting in a HOMO-LUMO gap of 3.165 eV nih.gov.

For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the oxygen atoms of the methoxy and acetyl groups. The LUMO is likely to be centered on the carbonyl group of the acetyl substituent, which is a good electron acceptor.

Table 2: Representative Frontier Molecular Orbital Energies of a Substituted Piperidin-4-one Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.2 to -6.8 |

| LUMO Energy | -1.6 to -2.1 |

| HOMO-LUMO Gap | 3.1 to 5.2 |

Note: These values are based on DFT calculations of analogous N-acetylated piperidin-4-one derivatives and serve as an illustrative example. nih.govnih.gov

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the most negative electrostatic potential is expected to be located around the oxygen atom of the carbonyl group in the acetyl substituent, making it a likely site for protonation and electrophilic attack. The oxygen of the methoxy group would also exhibit a negative potential. The hydrogen atoms of the piperidine ring and the methyl group of the acetyl substituent would show positive electrostatic potential. The MEP surface would provide a clear visual representation of the molecule's reactive sites.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of a molecule in a simulated environment, such as a solvent.

In Silico Predictions of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By comparing the calculated shifts with experimental data, one can validate the computed molecular geometry. For complex molecules containing piperidine rings, good correlations between theoretical and experimental NMR data have been achieved dergipark.org.tr.

Similarly, IR frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies can then be compared with an experimental IR spectrum to identify characteristic vibrational modes. For a derivative of N-acetyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, both IR and NMR spectra were characterized and supported by quantum-chemical studies asianpubs.org.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the potential energy surface for a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, computational methods could be used to study various reactions, such as its synthesis or its metabolic pathways. For example, the mechanism of the Mannich reaction, which is often used to synthesize piperidin-4-one derivatives, could be investigated. Transition state analysis would provide insights into the stereoselectivity of such reactions. While specific studies on this molecule are not available, the principles of computational reaction mechanism analysis are well-established and could be applied to understand its chemical transformations.

Application of 1 4 Methoxypiperidin 4 Yl Ethan 1 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of functional groups within 1-(4-Methoxypiperidin-4-yl)ethan-1-one allows for its application in sophisticated synthetic strategies aimed at constructing complex organic frameworks. The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, and this building block provides a direct route to novel derivatives. researchgate.net

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. nih.govnih.gov The ketone functionality of this compound makes it an ideal candidate for several well-known MCRs. Its participation can lead to the creation of densely functionalized piperidine-containing structures, which are of significant interest in drug discovery. nih.govnih.gov

The carbonyl group can react with amines to form iminium intermediates or with nucleophiles like isocyanides, forming the basis for its inclusion in reactions such as the Ugi, Passerini, and Strecker reactions. nih.gov These reactions are highly valued for their efficiency and atom economy in building libraries of diverse compounds. beilstein-journals.orgmdpi.com For instance, in a Strecker-type condensation, the ketone could react with an amine and a cyanide source to yield an α-amino nitrile, a key precursor for amino acids and other valuable derivatives. researchgate.net

Table 1: Potential Multi-component Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Scaffold | Role of this compound |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Ketone Component |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Ketone Component |

| Strecker Reaction | Amine, Cyanide Source (e.g., HCN, TMSCN) | α-Amino Nitrile | Ketone Component |

| Gewald Reaction | α-Cyanoester, Sulfur | 2-Aminothiophene | Ketone Component (with α-protons) |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | Could potentially be modified to participate |

Beyond MCRs, this compound serves as a precursor for a vast range of piperidine derivatives through stepwise synthetic modifications. nih.gov The secondary amine (N-H) and the acetyl group (C=O) are primary sites for chemical elaboration.

The piperidine nitrogen can be functionalized through various reactions, including N-alkylation, N-arylation, N-acylation, and sulfonylation, to introduce a wide range of substituents. nanobioletters.com These modifications can significantly alter the steric and electronic properties of the molecule. Reductive amination of the ketone provides a pathway to introduce additional amino functionalities. Furthermore, the ketone's α-carbon can be functionalized, and the carbonyl group itself can be transformed into other groups, such as alcohols, alkenes, or spirocyclic systems. dtic.milmdpi.com Such transformations are crucial for synthesizing analogs of biologically active compounds for structure-activity relationship (SAR) studies. nih.gov

Table 2: Synthetic Transformations for Piperidine Diversification

| Reaction Type | Target Functional Group | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Piperidine N-H | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl piperidine |

| N-Acylation | Piperidine N-H | Acyl chloride, Base (e.g., Et₃N) | N-Acyl piperidine (Amide) |

| Reductive Amination | Ketone C=O | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 4-(1-Aminoethyl)piperidine |

| Wittig Reaction | Ketone C=O | Phosphonium ylide | 4-(1-Methyleneethyl)piperidine |

| Grignard Reaction | Ketone C=O | Organomagnesium halide (R-MgBr) | Tertiary Alcohol |

| α-Bromination | α-Carbon | Bromine (Br₂), Acid | α-Bromo ketone |

Development of Novel Chemical Libraries for Research Purposes

The modular nature of syntheses starting from this compound makes it an excellent scaffold for the development of novel chemical libraries. nih.govmedhealthreview.com By systematically varying the reactants in MCRs or by applying a range of diversification reactions, large collections of related but structurally distinct compounds can be generated. news-medical.netacs.org These libraries are invaluable resources for high-throughput screening in drug discovery and chemical biology to identify new lead compounds for therapeutic targets. nih.gov The piperidine core is a common feature in many FDA-approved drugs, making libraries based on this scaffold particularly relevant for pharmaceutical research. nih.govijnrd.org

Potential as a Modular Component in Material Science Precursors (excluding biological applications)

While the primary applications of complex piperidine derivatives are in pharmacology, their structural features also suggest potential in material science. The robust heterocyclic ring and multiple functionalization points allow this compound to be considered a modular component for creating specialized polymers or functional materials.

For example, the secondary amine can be used to graft the molecule onto polymer backbones or surfaces. The ketone functionality can be converted into a polymerizable group, such as an alkene or an acrylate, to form novel monomers. Piperidine-containing materials have been investigated for applications such as corrosion inhibitors, where the nitrogen atom can coordinate to metal surfaces. researchgate.net Additionally, piperidine is used in the production of rubber vulcanization accelerators, highlighting the industrial utility of this heterocyclic core. wikipedia.org The development of polymers incorporating this specific quaternary piperidine structure could lead to materials with unique thermal, mechanical, or adsorptive properties.

Future Research Directions and Unexplored Avenues

Investigation of Unexplored Synthetic Routes and Green Methodologies

The synthesis of 4-substituted piperidines, including 1-(4-Methoxypiperidin-4-yl)ethan-1-one, has traditionally relied on multi-step processes that can be both time-consuming and generate considerable waste. Future research should pivot towards the development of more efficient and environmentally benign synthetic strategies.

One promising, yet unexplored, avenue is the application of transition metal catalysis. For instance, a palladium-catalyzed annulation strategy could offer a rapid and efficient route to functionalized piperidines. epa.govnih.gov Furthermore, the use of indium metal in the synthesis of 4-aryl-4-acyl piperidines has been patented and could be adapted for the synthesis of the target molecule, potentially offering a novel and efficient pathway. google.com

Moreover, the principles of green chemistry present a significant opportunity to revolutionize the synthesis of this compound. A one-pot synthesis of polyfunctionalized piperidine (B6355638) scaffolds using glutamic acid as a biodegradable catalyst has been reported, showcasing a green and operationally simple approach. tandfonline.com Investigating similar multicomponent reactions for the synthesis of this compound could lead to a more sustainable and atom-economical process.

| Synthetic Approach | Potential Advantages |

| Palladium-Catalyzed Annulation | High efficiency, potential for asymmetric synthesis. epa.govnih.gov |

| Indium-Mediated Synthesis | Novel pathway, potential for improved yields. google.com |

| Glutamic Acid-Catalyzed MCR | Environmentally friendly, operational simplicity, high atom economy. tandfonline.com |

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the three-dimensional structure and distribution of this compound is crucial for its effective utilization. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights.

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), can be employed for the unambiguous assignment of all proton and carbon signals, as well as for determining the conformational preferences of the piperidine ring. ipb.ptresearchgate.netdiva-portal.org The application of 15N NMR could also provide valuable information, especially in studies involving drug formulations or interactions. optica.orgoptica.org

Furthermore, Mass Spectrometry Imaging (MSI) is a powerful technique that could be used to visualize the spatial distribution of this compound in various matrices, such as in tissues for pharmacokinetic studies or in materials science applications. nih.govtaylorfrancis.comnih.govresearchgate.net This could be particularly valuable in understanding its behavior and localization in complex biological or chemical systems.

| Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous structural elucidation, conformational analysis. ipb.ptresearchgate.netdiva-portal.org |

| 15N NMR | Structural changes in different formulations. optica.orgoptica.org |

| Mass Spectrometry Imaging (MSI) | Spatial distribution in biological tissues or materials. nih.govtaylorfrancis.comnih.govresearchgate.net |

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry offers a powerful toolkit to gain a deeper understanding of the chemical properties of this compound at a molecular level. Theoretical studies can provide valuable insights into its reactivity, selectivity, and potential interactions with biological targets or other molecules.

Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information can help predict its reactivity towards different reagents and rationalize its behavior in chemical reactions. clinmedkaz.org Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the piperidine ring and to study its interactions with solvents or biological macromolecules. nih.govrsc.org Such computational studies can guide the design of new synthetic routes and the development of novel applications for this compound.

Exploration of its Utility as a Versatile Synthetic Intermediate in Non-Prohibited Research Fields

The 4,4-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. google.com Therefore, this compound holds significant potential as a versatile building block for the synthesis of novel molecules with therapeutic or material science applications. nih.govmdpi.comresearchgate.netnih.gov

In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel analgesics, as the 4-acyl-4-arylpiperidine motif is found in potent opioid receptor modulators. nih.gov Furthermore, the piperidine core is present in many compounds being investigated for their anticancer, antimicrobial, and neuroprotective properties. ajchem-a.comnih.govnih.gov

Beyond pharmaceuticals, the unique chemical functionalities of this compound could be exploited in materials science. For example, it could be incorporated into polymers to modify their properties or used as a ligand for the synthesis of novel metal-organic frameworks (MOFs). The exploration of its use in these non-prohibited research fields could unlock new and valuable applications for this versatile chemical intermediate.

| Research Field | Potential Application |

| Medicinal Chemistry | Synthesis of novel analgesics, anticancer agents, and neuroprotective compounds. nih.govajchem-a.comnih.govnih.gov |

| Materials Science | Incorporation into polymers, synthesis of metal-organic frameworks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.